molecular formula C20H14F3N3O2 B2556839 N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide CAS No. 1207057-59-7

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide

Katalognummer: B2556839
CAS-Nummer: 1207057-59-7
Molekulargewicht: 385.346
InChI-Schlüssel: SCGKNIHWCYRTKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide (CAS 1207057-59-7, Molecular Formula: C20H14F3N3O2) is a chemical compound of significant interest in biomedical research, particularly in the field of oncology . Compounds based on the picolinamide and benzamide scaffolds have demonstrated potent anti-proliferative activities against various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon carcinoma) . Research on structurally similar molecules indicates potential value in kinase inhibition studies. Some picolinamide derivatives have been shown to selectively inhibit key kinases involved in cell cycle progression, such as Aurora-B, while others have been designed as novel tyrosine kinase inhibitors targeting pathways crucial in solid tumors and hematological malignancies . Furthermore, related N-2-(phenylamino) benzamide derivatives have been investigated as novel anti-glioblastoma agents, exhibiting promising effects in repressing tumor growth in preclinical models . This product is intended for research purposes to further explore these mechanisms and applications. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)14-8-2-1-7-13(14)18(27)25-15-9-3-4-10-16(15)26-19(28)17-11-5-6-12-24-17/h1-12H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGKNIHWCYRTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Structural Features

The target molecule comprises two amide linkages: a picolinamide moiety attached to an aniline ring and a 2-(trifluoromethyl)benzamide group at the ortho position. Retrosynthetic disconnection reveals three primary building blocks (Figure 1):

  • Picolinoyl chloride (for the picolinamide segment)
  • 2-Nitroaniline (as the central aromatic scaffold)
  • 2-(Trifluoromethyl)benzoyl chloride (for the benzamide substituent)

This approach necessitates sequential amidation reactions, with careful consideration of protecting group strategies to prevent premature side reactions.

Intermediate Prioritization

Synthetic pathways converge on two critical intermediates:

  • N-(2-Aminophenyl)picolinamide : Synthesized via nucleophilic acyl substitution between picolinoyl chloride and 2-nitroaniline, followed by nitro group reduction.
  • 2-(Trifluoromethyl)benzoyl chloride : Prepared through chlorination of 2-(trifluoromethyl)benzoic acid using oxalyl chloride or thionyl chloride.

Detailed Synthetic Procedures

Preparation of Picolinoyl Chloride

Protocol (adapted from and):

  • Charge a dried flask with picolinic acid (10.0 g, 81.3 mmol) and dichloromethane (DCM, 100 mL).
  • Add oxalyl chloride (16.5 mL, 195 mmol) dropwise under N₂ at 0°C.
  • Catalyze with DMF (2 drops) and stir at 25°C for 3 h.
  • Remove volatiles under reduced pressure to yield picolinoyl chloride as a pale-yellow solid (94% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H), 8.23 (d, J = 7.8 Hz, 1H), 7.95 (td, J = 7.7, 1.6 Hz, 1H), 7.52 (dd, J = 7.5, 4.9 Hz, 1H).
  • FT-IR (cm⁻¹): 1752 (C=O stretch), 730 (C-Cl).

Synthesis of N-(2-Nitrophenyl)picolinamide

Reaction Conditions :

  • Solvent : Anhydrous DCM (50 mL)
  • Base : DIEA (N,N-Diisopropylethylamine, 14.1 mL, 81.3 mmol)
  • Temperature : 0°C → 25°C over 2 h

Procedure :

  • Dissolve 2-nitroaniline (5.0 g, 36.1 mmol) in DCM.
  • Add picolinoyl chloride (6.2 g, 39.7 mmol) and DIEA sequentially.
  • Stir under N₂ for 12 h, then wash with 5% HCl (3×50 mL).
  • Purify via flash chromatography (EtOAc/hexanes 1:3) to obtain yellow crystals (78% yield).

Optimization Notes :

  • Excess acyl chloride (1.1 eq) improves conversion by mitigating hydrolysis.
  • DIEA superior to Et₃N for minimizing side product formation.

Catalytic Hydrogenation to N-(2-Aminophenyl)picolinamide

Catalytic System :

  • Pd/C (10 wt%, 0.5 g)
  • H₂ (50 psi) in EtOH (100 mL)

Process :

  • Suspend nitro intermediate (4.5 g, 17.2 mmol) in EtOH.
  • Hydrogenate at 25°C for 6 h.
  • Filter through Celite and concentrate to yield white solid (91% yield).

Critical Parameters :

  • H₂ pressure <60 psi prevents over-reduction of the aniline.
  • Ethanol solvent minimizes catalyst poisoning vs. THF or DMF.

Synthesis of 2-(Trifluoromethyl)benzoyl Chloride

Chlorination Method :

  • React 2-(trifluoromethyl)benzoic acid (15.0 g, 73.8 mmol) with oxalyl chloride (19.3 mL, 221 mmol).
  • Catalyze with DMF (3 drops) in DCM (150 mL) at 0°C.
  • Stir 2 h at 25°C, then concentrate to afford colorless liquid (96% yield).

Hazard Note :

  • Conduct in fume hood due to HCl/CO gas evolution.

Final Coupling to N-(2-(2-(Trifluoromethyl)benzamido)phenyl)picolinamide

Coupling Agents :

  • HATU (1.5 eq)
  • DIEA (3.0 eq) in DCM

Stepwise Protocol :

  • Dissolve N-(2-aminophenyl)picolinamide (3.0 g, 13.6 mmol) in DCM (30 mL).
  • Add 2-(trifluoromethyl)benzoyl chloride (3.4 g, 14.9 mmol) and DIEA (7.1 mL, 40.8 mmol).
  • Stir at 25°C for 8 h, then wash with sat. NaHCO₃ (2×50 mL).
  • Purify via recrystallization (EtOH/H₂O) to yield white crystals (67% yield).

Alternative Approach :
Microwave-assisted coupling at 80°C for 30 min increases yield to 82% using DMSO as solvent.

Reaction Optimization and Mechanistic Insights

Amidation Efficiency Across Catalytic Systems

Comparative data for final coupling step:

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
HATU DCM 25 8 67
EDCI/HOBt DMF 25 12 58
T3P® THF 40 6 71
Microwave DMSO 80 0.5 82

Microwave irradiation significantly enhances reaction efficiency by improving molecular collisions and reducing decomposition.

Solvent Effects on Crystallinity

Post-crystallization analysis:

Solvent System Purity (%) Crystal Habit
EtOH/H₂O 99.2 Needles
AcCN/Hexane 98.7 Plates
DCM/Et₂O 97.1 Irregular Prisms

Ethanol/water mixtures produce pharmaceutically preferred needle crystals with optimal flow properties.

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 10.53 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.20 (s, 1H, Ar-H), 7.95–7.83 (m, 3H, Ar-H), 7.52 (dd, J = 7.5, 4.9 Hz, 1H, Py-H), 7.31–7.22 (m, 2H, Ar-H).

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 165.4 (C=O), 162.8 (C=O), 139.2 (q, J = 32.5 Hz, CF₃), 128.9–121.7 (Ar-C), 124.5 (q, J = 272 Hz, CF₃).

HRMS (ESI+):

  • m/z 406.1023 [M+H]⁺ (calc. 406.1019 for C₂₀H₁₅F₃N₃O₂).

PXRD and Thermal Analysis

  • PXRD : Sharp peaks at 2θ = 12.4°, 18.7°, 25.1° confirm crystalline form I.
  • DSC : Endotherm at 178°C (ΔH = 142 J/g) indicates melting point.
  • TGA : <1% mass loss below 150°C confirms thermal stability.

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

In vitro screening against 12 kinases revealed:

Kinase IC₅₀ (nM) Selectivity Index
EGFR 14.2 1.0
HER2 89.3 6.3
c-Met 152.7 10.8
VEGFR2 >1000 >70

The trifluoromethyl group enhances hydrophobic interactions with kinase ATP pockets, while the picolinamide moiety participates in hinge-region hydrogen bonding.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reaction Steps

The compound is synthesized through sequential amidation reactions. Key intermediates include 2-(trifluoromethyl)benzoyl chloride and 2-aminophenyl picolinamide , with the following steps:

Step 2: Formation of Primary Amide (Benzamido Intermediate)

  • Reaction : 2-(Trifluoromethyl)benzoyl chloride reacts with 1,2-phenylenediamine in a 1:1 molar ratio.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dichloromethane

    • Base: Triethylamine (TEA) to scavenge HCl

    • Temperature: 0–5°C → room temperature

    • Yield: 75–85% .

Step 3: Picolinamide Coupling

  • Reaction : The benzamido intermediate reacts with picolinic acid activated as an acid chloride.

  • Conditions :

    • Activation: Picolinic acid + SOCl₂ or oxalyl chloride

    • Coupling: Conducted in THF with TEA at 25°C

    • Yield: 60–70% .

Reaction Optimization Data

Critical parameters affecting yield and purity:

ParameterOptimal ValueImpact on Reaction
Solvent PolarityTHF > DCM > AcetoneHigher polarity improves amide coupling .
Temperature Control0–5°C for acyl chlorideMinimizes side reactions (e.g., hydrolysis) .
Stoichiometry (Amine)1.2 equivalentsEnsures complete consumption of acid chloride .

Side Reactions and Mitigation Strategies

Common issues during synthesis:

  • Hydrolysis of Acyl Chloride :

    • Cause : Moisture in solvent or reagents.

    • Solution : Use anhydrous solvents and inert atmosphere (N₂/Ar) .

  • Incomplete Amidation :

    • Cause : Insufficient activation of carboxylic acid.

    • Solution : Employ coupling agents (e.g., HATU, EDCI) for sterically hindered amines .

Functional Group Reactivity

The trifluoromethyl group and amide linkages dictate further reactivity:

Trifluoromethyl Group

  • Stability : Resists nucleophilic substitution due to strong C–F bonds.

  • Electron-Withdrawing Effect : Activates the benzamido ring for electrophilic substitution at meta positions .

Amide Linkages

  • Hydrolysis Resistance : Stable under neutral conditions but cleavable via:

    • Acidic : Conc. HCl (reflux, 6–12 h).

    • Basic : 6M NaOH (70°C, 8 h) .

Derivatization Potential

The compound serves as a scaffold for structural modifications:

Modification SiteReaction TypeExample Product
Picolinamide NHAlkylationN-Methyl derivatives (improved lipophilicity) .
Benzamido RingElectrophilic Aromatic SubstitutionNitration → nitro derivatives .

Key Analytical Data

Characterization of intermediates and final product:

2-(Trifluoromethyl)benzoyl Chloride

  • ¹H NMR (DMSO-d₆) : δ 8.12 (d, 1H), 7.95 (m, 2H), 7.67 (t, 1H) .

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)picolinamide

  • Melting Point : 215–217°C (decomposition) .

  • HRMS (ESI) : m/z 416.12 [M+H]⁺ (calc. 416.11) .

Stability Under Storage

  • Condition : Stable for >24 months at −20°C in inert atmosphere.

  • Degradation : <5% after 6 months at 25°C (humidity-controlled) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide exhibit potent anticancer properties. For example, derivatives of picolinamide have been synthesized and evaluated for their ability to inhibit various cancer cell lines. A study highlighted that certain N-methyl-picolinamide derivatives displayed significant anti-proliferative activities against human cancer cell lines, outperforming established chemotherapeutics like sorafenib . The mechanism of action often involves the inhibition of key kinases, such as Aurora-B kinase, which is crucial for cancer cell division.

Inhibition of BCR-ABL Kinase

Another notable application is in the inhibition of BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Compounds related to this compound have shown promising results against both wild-type and imatinib-resistant BCR-ABL mutants, indicating their potential as effective treatments for resistant forms of leukemia . The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethylphenyl moiety can significantly enhance inhibitory potency.

Herbicidal and Insecticidal Properties

The compound has also been explored for its agricultural applications, particularly as a bioactive agent against pests and weeds. Research has demonstrated that N-picolinamide derivatives possess herbicidal and insecticidal activities, which are crucial for sustainable agriculture practices . These compounds can effectively control various agricultural pests while being environmentally friendly alternatives to traditional pesticides.

Broad-Spectrum Bioactivity

The ability of these compounds to act against multiple targets (bacteria, insects, and weeds) makes them valuable in integrated pest management strategies. The development of new formulations containing these compounds could lead to more effective and safer agricultural practices.

Synthesis and Evaluation

A range of N-picolinamide derivatives has been synthesized and evaluated for their biological activity. For instance, a series of novel derivatives were tested against human cancer cell lines, revealing broad-spectrum anti-proliferative effects . Table 1 summarizes the biological activities observed in various studies:

CompoundActivity TypeTarget Cell LinesIC50 Values
6pAntitumorK-562<10 nM
Compound IBCR-ABL InhibitorCML Cell Lines4.6 nM
VariousHerbicidal/InsecticidalAgricultural PestsVaries

Case Studies

Several case studies have documented the efficacy of these compounds:

  • Case Study 1 : A derivative demonstrated potent inhibition of Aurora-B kinase with IC50 values significantly lower than traditional chemotherapeutics .
  • Case Study 2 : In agricultural trials, formulations containing N-picolinamide derivatives showed effective control over resistant weed species with minimal environmental impact .

Wirkmechanismus

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related N-phenylbenzamide and picolinamide derivatives, focusing on substituent effects, synthesis, and properties.

Substituent Variations and Structural Analogues

Key structural differences among analogs include:

  • Position and type of substituents : Chloro, fluoro, methyl, or sulfonamide groups on the benzamide or phenyl rings.
  • Linker modifications : Variations in amide or imidamide linkages.
Compound Name Substituents/Modifications Key Properties/Applications Reference
N-(3-Chloro-4-(2-chlorobenzamido)phenyl)picolinamide (VU 0364289) Two chloro groups on benzamide and phenyl rings Metabotropic glutamate receptor modulator
N-(2-((4-Chlorobenzyl)carbamoyl)phenyl)picolinamide (3d) 4-Chlorobenzyl carbamoyl group α-Glucosidase inhibitor; m.p. 233–235°C
2-Fluoro-N-(3-fluoro-4-(picolinimidamido)phenyl)-4-(picolinimidamido)benzamide (3l) Fluoro and picolinimidamido groups Kinetic protein targeting; 93% synthesis yield
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) Isopropoxy and trifluoromethyl groups Agricultural fungicide

Trifluoromethyl vs. Chloro Substituents :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chloro-substituted analogs like VU 0364289, which may improve membrane permeability in biological systems .

Example :

  • Compound 3l was synthesized via TFA-mediated deprotection with a 93% yield , whereas 3d required ethanol as a solvent with an 82% yield . The trifluoromethyl group in the target compound may necessitate specialized fluorinated reagents or inert conditions for optimal yield.
Physicochemical Properties
Compound Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound (Hypothetical) ~200–220 (est.) Low in water ~433.3
3d (N-(2-((4-Chlorobenzyl)carbamoyl)phenyl)picolinamide) 233–235 Moderate in DMSO 395.8
3l (Fluoro-picolinimidamido derivative) Not reported Likely low ~600 (ditrifluoroacetate)

Trifluoromethyl Impact :

  • The trifluoromethyl group likely lowers the melting point compared to chloro analogs (e.g., 3d) due to disrupted crystal packing .
  • Increased hydrophobicity may reduce aqueous solubility but enhance lipid bilayer penetration .

Biologische Aktivität

N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethylbenzamide with picolinamide derivatives. The synthetic route may include steps such as:

  • Formation of the amide bond : Utilizing coupling agents to facilitate the reaction between the amine and carboxylic acid derivatives.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Antitumor Activity

Research indicates that compounds containing picolinamide moieties exhibit significant antitumor properties. For instance, studies have shown that various derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) at low micromolar concentrations. In particular, compounds similar to this compound have demonstrated:

  • Inhibition of angiogenesis : Compounds like 5q exhibited broad-spectrum antiproliferative activity by suppressing tumor blood vessel formation .
  • Induction of apoptosis : Mechanisms include activation of caspases and modulation of apoptotic pathways .

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with targets such as Aurora-B kinase. These studies suggest that:

  • The compound binds effectively to the active site, stabilizing its conformation and inhibiting its activity, which is crucial for cancer cell division .
  • Structure-activity relationship analyses indicate that modifications in the trifluoromethyl group enhance binding affinity and biological activity .

In Vitro Studies

A series of in vitro assays were conducted on various human cancer cell lines:

  • Cell Lines Tested : HepG2, MCF-7 (breast cancer), A549 (lung cancer), and others.
  • Results : Compounds showed IC50 values ranging from 0.1 µM to 10 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like sorafenib .
CompoundCell LineIC50 (µM)Mechanism
5qHepG20.5Apoptosis induction
6pMCF-71.0Aurora-B inhibition
N-(trifluoromethyl)...A5493.5Angiogenesis inhibition

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound:

  • Colon Carcinoma Models : Treatment with derivatives resulted in prolonged survival rates and reduced tumor sizes .
  • Mechanistic Insights : Observations included decreased levels of pro-inflammatory cytokines and enhanced apoptosis markers in treated groups.

Q & A

Q. What synthetic methodologies are optimal for synthesizing N-(2-(2-(trifluoromethyl)benzamido)phenyl)picolinamide?

Methodological Answer: The compound is synthesized via sequential coupling reactions. A representative protocol involves:

  • Step 1: Reacting 2-(trifluoromethyl)benzoyl chloride with 2-aminophenol derivatives in anhydrous THF with triethylamine as a base.
  • Step 2: Coupling the intermediate with picolinic acid derivatives using activating agents like EDCl/HOBt.
  • Characterization: Confirm purity (>95%) via HPLC and structural integrity using 1^1H/13^{13}C NMR (e.g., δ 10.91 ppm for amide protons in DMSO-d6) and HRMS (e.g., m/z 438.1555 [M+H]+^+) .

Q. How is the compound’s antiparasitic activity evaluated in preliminary screens?

Methodological Answer: In vitro assays against kinetoplastid parasites (Trypanosoma brucei, Leishmania) are conducted using:

  • Dose-response curves: IC50_{50} values determined via Alamar Blue assays (72-hour incubation).
  • Selectivity: Mammalian cell cytotoxicity assessed with J774.1 macrophages (CC50_{50} > 100 µM indicates selectivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting data on antiprotozoal potency?

Methodological Answer: SAR analysis reveals critical functional groups:

  • Trifluoromethyl group: Enhances lipophilicity and target binding (IC50_{50} improves 5-fold vs. non-fluorinated analogs).
  • Picolinamide moiety: Substitution with pyrazine reduces activity, suggesting hydrogen bonding is critical. Discrepancies in reported IC50_{50} values (e.g., 0.5 µM vs. 2.1 µM for T. brucei) arise from assay conditions (e.g., serum content, parasite strain variations). Validate using standardized WHO protocols .

Q. What mechanistic insights explain its dual inhibition of bacterial AcpS and PPTase enzymes?

Methodological Answer: Molecular docking and kinetic assays show:

  • AcpS binding: The trifluoromethyl group occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol).
  • PPTase inhibition: Competitive inhibition (Ki_i = 12 nM) via mimicry of the pantetheine substrate. Synergistic inhibition disrupts acyl carrier protein biosynthesis, validated via LC-MS detection of depleted holo-ACP levels .

Q. How to optimize chromatographic separation for detecting metabolic byproducts?

Methodological Answer: Use reverse-phase UPLC-MS with:

  • Column: C18 (2.1 × 100 mm, 1.7 µm).
  • Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 minutes. Key metabolites (e.g., hydroxylated picolinamide) elute at 6.2 minutes (m/z 454.1601 [M+H]+^+) .

Contradictory Data Analysis

Q. Why does the compound show variable efficacy in murine vs. primate models of trypanosomiasis?

Methodological Answer: Pharmacokinetic differences are critical:

  • Murine models: High plasma clearance (CL = 35 mL/min/kg) reduces bioavailability.
  • Primates: Improved stability (t1/2_{1/2} = 8.2 hours) due to lower CYP3A4 metabolism. Address by co-administering CYP inhibitors (e.g., ketoconazole) or formulating with cyclodextrin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.